molecular formula C9H3F6NO B1413081 2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile CAS No. 1803862-25-0

2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile

Cat. No. B1413081
CAS RN: 1803862-25-0
M. Wt: 255.12 g/mol
InChI Key: VFEFVQOGZYIUKR-UHFFFAOYSA-N
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Description

The compound “2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile” is likely to be a derivative of benzonitrile, which is an aromatic organic compound. The “trifluoromethoxy” and “trifluoromethyl” groups suggest that it contains fluorine atoms, which can significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring (from the benzonitrile) with the trifluoromethoxy and trifluoromethyl groups attached. The exact structure and the positions of these groups on the benzene ring would depend on the specific synthesis process .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy and trifluoromethyl groups. These groups are known to be quite reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethoxy and trifluoromethyl groups. For example, the presence of fluorine atoms could increase the compound’s stability and affect its boiling and melting points .

Safety And Hazards

As with any chemical compound, handling “2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the unique properties imparted by the trifluoromethoxy and trifluoromethyl groups, it could be of interest in various fields, including materials science, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

2-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)6-3-1-2-5(4-16)7(6)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEFVQOGZYIUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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